4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one is a complex organic compound with a molecular formula of C29H31N3O2 and a molecular weight of 453.575 Da . This compound is notable for its intricate structure, which includes a benzimidazole core, a pyrrolidinone ring, and multiple dimethylphenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 4-{1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one typically involves multiple steps, including the formation of the benzimidazole core, the attachment of the dimethylphenoxyethyl group, and the final cyclization to form the pyrrolidinone ring. Specific synthetic routes and reaction conditions can vary, but common methods include:
Step 1: Formation of the benzimidazole core through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.
Step 2: Introduction of the dimethylphenoxyethyl group via nucleophilic substitution reactions.
Chemical Reactions Analysis
4-{1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Scientific Research Applications
4-{1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic effects, including its use as a lead compound for the development of new drugs.
Industry: It may be used in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of 4-{1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
4-{1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
2-(4-{5-[6-(3,5-Dimethylphenoxy)pyridin-2-yl]-4-methyl-1H-1,2,3-triazol-1-yl}piperidin-1-yl)-N,N-dimethylethan-1-amine (DW34): This compound shares structural similarities and is also used in biological research.
Various indole derivatives: These compounds have similar biological activities and are used in similar research contexts.
The uniqueness of 4-{1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C29H31N3O2 |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
4-[1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(2,6-dimethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C29H31N3O2/c1-19-14-20(2)16-24(15-19)34-13-12-31-26-11-6-5-10-25(26)30-29(31)23-17-27(33)32(18-23)28-21(3)8-7-9-22(28)4/h5-11,14-16,23H,12-13,17-18H2,1-4H3 |
InChI Key |
HZHLJCVBYRLOBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC(=CC(=C5)C)C |
Origin of Product |
United States |
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